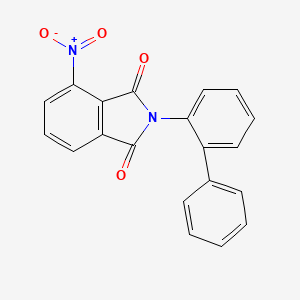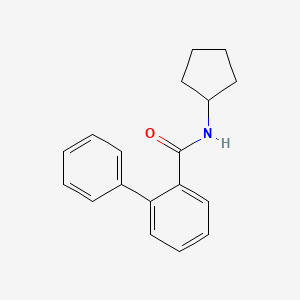
2-(2-biphenylyl)-4-nitro-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-biphenylyl)-4-nitro-1H-isoindole-1,3(2H)-dione, commonly known as BNID, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BNID is a yellow crystalline powder that is soluble in organic solvents, including chloroform, acetone, and ethyl acetate.
Mecanismo De Acción
The exact mechanism of action of BNID is not fully understood. However, studies have shown that BNID inhibits the activity of certain enzymes, including topoisomerase II and Hsp90, which are involved in DNA replication and protein folding, respectively. BNID has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
BNID has been shown to exhibit both biochemical and physiological effects. In vitro studies have shown that BNID inhibits the growth of cancer cells, including breast, lung, and colon cancer cells. BNID has also been shown to reduce inflammation in animal models of inflammatory diseases, such as arthritis. In addition, BNID has been shown to induce the expression of heat shock proteins, which are involved in cellular stress response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of BNID is its high purity, which makes it suitable for use in various laboratory experiments. BNID is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, one of the limitations of BNID is its low water solubility, which can make it difficult to use in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of BNID. One area of research is the development of new synthetic methods for the production of BNID and its derivatives. Another area of research is the investigation of the mechanism of action of BNID and its potential targets in cancer cells. Additionally, the use of BNID as a fluorescent probe for the detection of DNA and RNA could lead to the development of new diagnostic tools for genetic diseases. Finally, the use of BNID as a building block for the synthesis of new materials could lead to the development of new functional materials with unique properties.
Métodos De Síntesis
BNID is synthesized by reacting 4-nitrophthalic anhydride with biphenyl-2-amine in the presence of a catalyst, such as sodium methoxide. The reaction yields BNID as a yellow crystalline powder with a purity of over 95%.
Aplicaciones Científicas De Investigación
BNID has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, BNID has been shown to exhibit anticancer, antitumor, and anti-inflammatory properties. BNID has also been used as a fluorescent probe for the detection of DNA and RNA. In material science, BNID has been used as a building block for the synthesis of various organic materials, including liquid crystals and polymers.
Propiedades
IUPAC Name |
4-nitro-2-(2-phenylphenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O4/c23-19-15-10-6-12-17(22(25)26)18(15)20(24)21(19)16-11-5-4-9-14(16)13-7-2-1-3-8-13/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSFQSAVLXWYSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(biphenyl-2-yl)-4-nitro-1H-isoindole-1,3(2H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-mercapto-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B5782702.png)

![ethyl 2-[(3-fluorobenzoyl)amino]-4-isopropyl-3-thiophenecarboxylate](/img/structure/B5782732.png)
![ethyl 2-[(ethoxycarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5782735.png)







![N'-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5782785.png)

![2-ethoxy-4-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5782806.png)